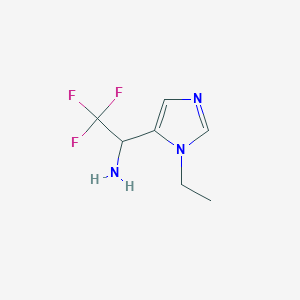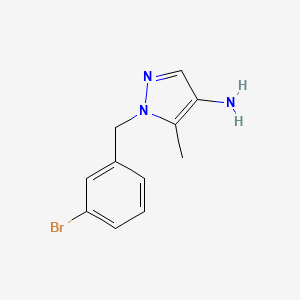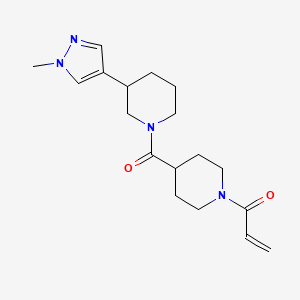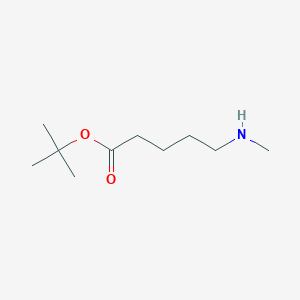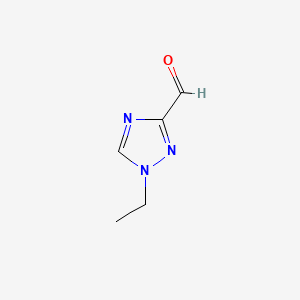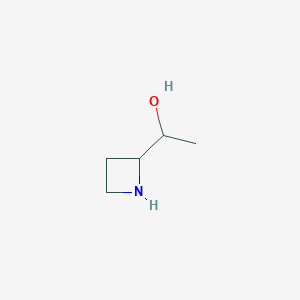
1-(Azetidin-2-yl)ethan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Azetidin-2-yl)ethan-1-ol is a chemical compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles This compound is characterized by the presence of an azetidine ring attached to an ethan-1-ol group
Métodos De Preparación
The synthesis of 1-(Azetidin-2-yl)ethan-1-ol can be achieved through several synthetic routes. One common method involves the reaction of azetidine with ethylene oxide under basic conditions to yield the desired product. Another approach includes the reduction of 1-(Azetidin-2-yl)ethan-1-one using a suitable reducing agent such as sodium borohydride. Industrial production methods often involve optimizing these reactions to achieve higher yields and purity.
Análisis De Reacciones Químicas
1-(Azetidin-2-yl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone, 1-(Azetidin-2-yl)ethan-1-one, using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form 1-(Azetidin-2-yl)ethane using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with appropriate reagents. For example, reacting with thionyl chloride can yield 1-(Azetidin-2-yl)ethan-1-yl chloride.
Aplicaciones Científicas De Investigación
1-(Azetidin-2-yl)ethan-1-ol has found applications in various scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme mechanisms and as a potential inhibitor of certain biological pathways.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific diseases.
Industry: It is utilized in the production of specialty chemicals and as an intermediate in the synthesis of polymers and other materials.
Mecanismo De Acción
The mechanism of action of 1-(Azetidin-2-yl)ethan-1-ol involves its interaction with specific molecular targets. For instance, it may act as an enzyme inhibitor by binding to the active site and preventing substrate access. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
1-(Azetidin-2-yl)ethan-1-ol can be compared with other similar compounds such as:
2-(Azetidin-1-yl)ethanol: This compound has a similar structure but with the nitrogen atom in a different position, leading to different chemical properties and reactivity.
1-(Azetidin-3-yl)ethan-1-ol:
The uniqueness of this compound lies in its specific structural arrangement, which imparts distinct reactivity and potential for diverse applications in research and industry.
Propiedades
Fórmula molecular |
C5H11NO |
|---|---|
Peso molecular |
101.15 g/mol |
Nombre IUPAC |
1-(azetidin-2-yl)ethanol |
InChI |
InChI=1S/C5H11NO/c1-4(7)5-2-3-6-5/h4-7H,2-3H2,1H3 |
Clave InChI |
NSQCUKPANMXHIS-UHFFFAOYSA-N |
SMILES canónico |
CC(C1CCN1)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-(1,4-Dioxaspiro[4.5]decan-8-yl)piperidine](/img/structure/B13563616.png)

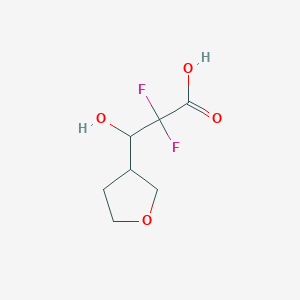
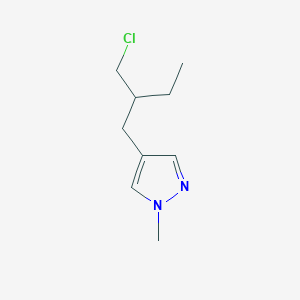
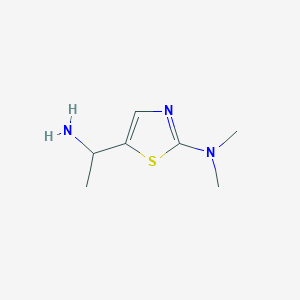

![5-{1-[(Tert-butoxy)carbonyl]piperidin-4-yl}furan-2-carboxylic acid](/img/structure/B13563655.png)

